![molecular formula C16H16N2O5S B2755216 3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide CAS No. 697772-73-9](/img/structure/B2755216.png)
3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide” is a unique chemical with the linear formula C16H17N3O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H17N3O5S . It has a molecular weight of 363.395 . Unfortunately, detailed structural analysis such as bond lengths and angles could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
One study investigates the pharmacokinetics and metabolism of a compound within the same family, focusing on its potential as a selective androgen receptor modulator for treating androgen-dependent diseases. This research provides insights into the compound's absorption, clearance, distribution, and extensive metabolism in rats, indicating its promise as a novel therapeutic agent (Di Wu et al., 2006).
Molecular Conformation and Biological Activity
Another study explores the effects of environmental factors on the molecular conformation of bicalutamide analogs, highlighting the dependence of biological activity on the configuration of stereogenic centers. This research emphasizes the importance of conformation in the development of androgen receptor antagonists (Hyun Joo et al., 2008).
Electrochemical Properties
Research on aryl sulfones with strongly electron-withdrawing substituents examines their electrochemical reduction and the reactions of their electrogenerated radical anions. This study provides valuable insights into the chemical behavior of such compounds, which could be relevant for developing new materials or chemical processes (J. Pilard et al., 2001).
Synthesis and Potential Applications
A study on the synthesis of optically active α-amino acid derivatives through the reaction of syn-α-amidoalkylphenyl sulfones with sodium methanenitronate discusses the potential of these compounds as building blocks for biologically active molecules. This research could have implications for the design of new drugs or biochemical tools (E. Foresti et al., 2003).
Quantum Chemical Studies
Quantum chemical studies of bicalutamide, a closely related compound, have been conducted to understand its interaction with androgen receptors and its potential as a prostate cancer treatment. These studies utilize computational methods to analyze the compound's energy, molecular orbitals, and electrostatic potential, providing a deeper understanding of its mechanism of action (I. Otuokere et al., 2015).
Spectroscopic Characterization and Cytotoxicity Study
Research on the synthesis, molecular structure, and in vitro cytotoxicity of a sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, offers insights into its potential medicinal applications. This includes detailed spectroscopic characterization and computational studies, highlighting the compound's promising cytotoxic effects against certain tumor cells (M. Durgun et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-12-5-7-15(8-6-12)24(22,23)10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSTKBJIBVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)

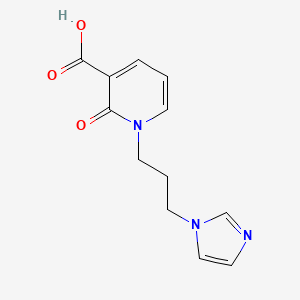
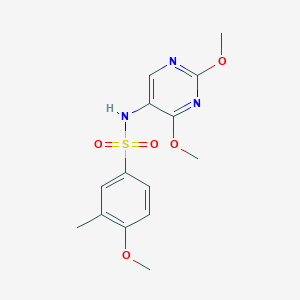
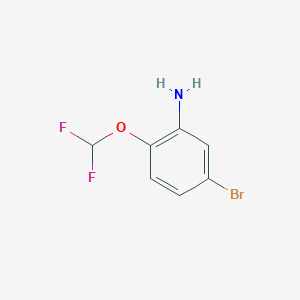
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
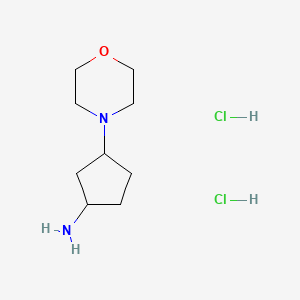
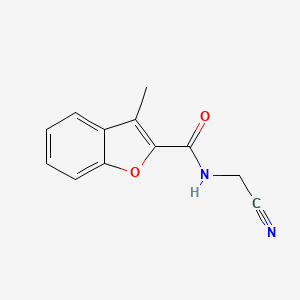
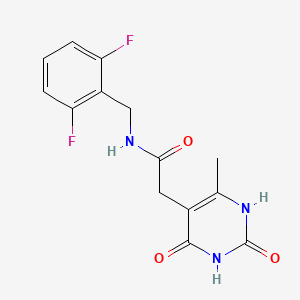
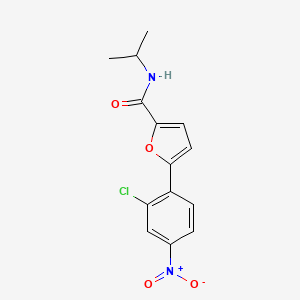
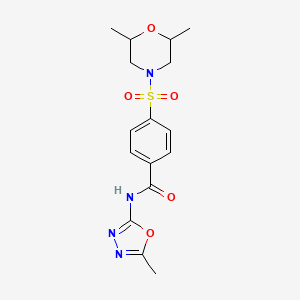

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
